molecular formula C9H19N3O2 B1489053 2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide CAS No. 1342136-65-5

2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B1489053
CAS No.: 1342136-65-5
M. Wt: 201.27 g/mol
InChI Key: YAKLTJGCFNLNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C9H19N3O2 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on similar compounds has focused on the development of selective β-adrenergic receptor agonists, highlighting the potential of these compounds in treating conditions such as obesity and type 2 diabetes. Studies have identified compounds with significant hypoglycemic activity in rodent models, demonstrating the potential therapeutic applications of these molecules (Maruyama et al., 2012).

Antimicrobial and Antibacterial Activities

Chemical modification of related compounds has shown to enhance antimicrobial activities against gram-negative bacteria, with certain derivatives showing increased activity, especially against P. aeruginosa and β-lactamase-producing bacteria (Kishimoto et al., 1984). These findings suggest potential applications in developing new antibiotics.

Radioligand Imaging

Radiosynthesis studies have focused on creating selective radioligands for imaging the translocator protein with positron emission tomography (PET), contributing to advancements in diagnostic imaging techniques (Dollé et al., 2008).

Anticancer Properties

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has revealed remarkable anticancer effects, demonstrating the potential for developing potent anticancer agents with reduced toxicity (Wang et al., 2015).

Antibacterial and Antioxidant Activities

The synthesis and characterization of new thiazolidinones containing coumarin moieties have shown promising antibacterial and antioxidant activities, highlighting the potential for the development of new therapeutic agents (Hamdi et al., 2012).

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-14-4-2-3-11-9(13)7-12-5-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKLTJGCFNLNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.